4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide: is a chemical compound belonging to the quinoline family It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a quinoline ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-7-fluoro-6-methoxyquinoline.
Functional Group Introduction: The carboxamide group is introduced through a series of reactions involving intermediates such as 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylic acid.
Reaction Conditions: Common reagents and conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Amidation: The carboxamide group can be modified through amidation reactions to introduce various substituents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Catalysts: Copper iodide and other transition metal catalysts.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It is particularly studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as herbicides and pesticides .
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes and proteins that play a crucial role in cellular processes such as DNA replication and repair. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
- 4-Chloro-7-methoxyquinoline-6-carboxamide
- 4-Chloro-7-fluoroquinoline-6-carboxamide
- 4-Chloro-6-methoxyquinoline-3-carboxamide
Uniqueness: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide stands out due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance the compound’s stability, solubility, and overall efficacy in various applications .
Properties
Molecular Formula |
C11H8ClFN2O2 |
---|---|
Molecular Weight |
254.64 g/mol |
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16) |
InChI Key |
CPKSISFIAOAMJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.